2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide
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Overview
Description
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide is a complex organic compound with a unique structure that includes a triazine ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide typically involves the reaction of 3,5-dioxo-1,2,4-triazine with an appropriate amine and aldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(1E)-2-phenylpropylidene]acetohydrazide
Uniqueness
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N6O3 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H16N6O3/c1-8-4-3-5-10(6-8)7-15-19-12(21)9(2)16-11-13(22)17-14(23)20-18-11/h3-7,9H,1-2H3,(H,16,18)(H,19,21)(H2,17,20,22,23) |
InChI Key |
JRDJKFGRFKFTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C(C)NC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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